Home > Products > Screening Compounds P138847 > (E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide - 477865-55-7

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Catalog Number: EVT-2501292
CAS Number: 477865-55-7
Molecular Formula: C15H15FN6O2
Molecular Weight: 330.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide belongs to the class of [, , ]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound could potentially exhibit herbicidal activity [] or interact with ion channels [] based on the properties of similar compounds.

Synthesis Analysis
  • Formation of the [, , ]triazolo[1,5-a]pyrimidine core.
Molecular Structure Analysis
  • A planar [, , ]triazolo[1,5-a]pyrimidine ring system.
Mechanism of Action
  • Inhibit plant-specific enzymes involved in essential metabolic pathways [].
  • Interact with ion channels, potentially affecting neuronal signaling [].
Applications
  • Herbicide: The compound might exhibit selective herbicidal activity against specific weed species, offering a new tool for weed management in agriculture [].
  • Pharmaceutical lead compound: Its potential interaction with ion channels could make it a starting point for developing novel drugs for neurological disorders [].

CM-TPMF (N-{7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

  • Compound Description: CM-TPMF is a potent and selective activator of the human KCa2.1 channel. It exhibits enantioselectivity, with the (−)-enantiomer displaying significantly higher activity compared to its (+)-enantiomer []. Studies show that CM-TPMF acts as a KCa2.1 channel opener with an EC50 value of 24 nM []. Furthermore, it demonstrates selectivity for KCa2.1, exhibiting 10- to 20-fold greater potency compared to other KCa2 channels and the KCa3 channel [].
  • Relevance: CM-TPMF shares a remarkably similar core structure with N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide. Both compounds feature a [, , ]triazolo[1,5-a]pyrimidine scaffold substituted at the 7-position with a 1-phenoxyethyl group. The primary structural difference lies in the substitution pattern on the phenoxy ring, with CM-TPMF having a chlorine atom at the 4-position and a methyl group at the 2-position, while the target compound has a fluorine atom at the 3-position. This close structural resemblance suggests that both compounds likely interact with the same binding site on the KCa2.1 channel.

B-TPMF (N-{7-[1-(4-tert-Butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)

  • Compound Description: B-TPMF is a selective inhibitor of the human KCa2.1 channel, exhibiting an IC50 value of 31 nM for the (−)-enantiomer []. Similar to CM-TPMF, B-TPMF demonstrates enantioselectivity, with the (−)-enantiomer being substantially more potent than the (+)-enantiomer []. This compound also displays selectivity for KCa2.1, exhibiting 10- to 20-fold higher potency compared to other KCa2 channels and the KCa3 channel [].
  • Relevance: B-TPMF, like CM-TPMF, shares a significant structural resemblance with N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide. Both compounds are built upon the same [, , ]triazolo[1,5-a]pyrimidine core and possess a 1-phenoxyethyl substituent at the 7-position. The main structural distinction lies in the substitution pattern on the phenoxy ring, where B-TPMF has a tert-butyl group at the 4-position, while the target compound has a fluorine atom at the 3-position. This structural similarity, along with the shared ability to modulate the KCa2.1 channel, albeit with opposing effects, points to a common binding site and highlights the impact of subtle structural variations on the functional outcome of these compounds.

GW542573X (4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester)

  • Compound Description: GW542573X is a known selective activator of the KCa2.1 channel []. Research has identified Ser293 in the transmembrane segment 5 of the KCa2.1 channel as a crucial determinant for its selective activation by GW542573X [].
  • Relevance: While GW542573X differs structurally from N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide, its relevance stems from its interaction with the same biological target, the KCa2.1 channel. Furthermore, research demonstrating that both CM-TPMF and B-TPMF, which are structurally similar to the target compound, also rely on Ser293 for their KCa2.1 channel modulation, suggests a potential common binding site or overlapping mechanisms of action []. This implies that N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide might also interact with the KCa2.1 channel in a manner influenced by Ser293, warranting further investigation.

Properties

CAS Number

477865-55-7

Product Name

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

IUPAC Name

N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

Molecular Formula

C15H15FN6O2

Molecular Weight

330.323

InChI

InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-4-11(16)8-12)13-6-7-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21)

InChI Key

GZIWXOUMCXUJHP-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.